N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide
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Overview
Description
N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide is an organic compound that belongs to the class of amides This compound features a benzamide core with a 4-methylphenyl group and an oxobutanoyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Oxobutanoyl Ester Moiety: This step involves esterification of the benzamide with 3-oxobutanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the oxobutanoyl moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes may be formed.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)benzamide: Lacks the oxobutanoyl ester moiety.
N-[(3-Oxobutanoyl)oxy]benzamide: Lacks the 4-methylphenyl group.
N-(4-Methylphenyl)-N-(2-oxopropyl)benzamide: Similar structure with a different ester moiety.
Uniqueness
N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
CAS No. |
62641-41-2 |
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Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(N-benzoyl-4-methylanilino) 3-oxobutanoate |
InChI |
InChI=1S/C18H17NO4/c1-13-8-10-16(11-9-13)19(23-17(21)12-14(2)20)18(22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
PZLCYVHHHOTVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)OC(=O)CC(=O)C |
Origin of Product |
United States |
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